(1H-inden-2-yl)trimethylsilane

説明

(1H-inden-2-yl)trimethylsilane is a useful research compound. Its molecular formula is C12H16Si and its molecular weight is 188.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Hydrolytically Stable Amine-Functionalized Silica Substrates

A study by Zhu, Lerum, and Chen (2012) assessed various functional silanes, including 3-aminopropyltrimethoxysilane (APTMS), for preparing hydrolytically stable amine-functionalized silica substrates. The findings indicated that vapor-phase reactions were more practical and produced more reproducible results compared to solution-phase methods (Zhu, Lerum, & Chen, 2012).

Epoxy Coatings Water Absorption Reduction

Research by Ji, Hu, Zhang, and Cao (2006) utilized 3-glycidoxypropyltrimethoxy silane (GPTMS) as an additive to reduce water absorption in epoxy coatings. Electrochemical impedance spectroscopy showed a significant decrease in water absorption with the incorporation of the silane component (Ji, Hu, Zhang, & Cao, 2006).

Enhanced Corrosion Resistance in Epoxy Coatings

Jiang, Wu, Hu, and Zhang (2015) studied the incorporation of silane agents in epoxy coatings on aluminum alloy, demonstrating enhanced corrosion resistance and better adhesion properties. This improvement was attributed to the silane agents reinforcing the cross-linking of epoxy coatings and strengthening the bonding at the coating/metal interface (Jiang, Wu, Hu, & Zhang, 2015).

Improved Performance of Silane Coupling Agents

Pape and Plueddemann (1991) focused on the use of silane coupling agents in reinforced composites, emphasizing their role in retaining mechanical properties during the use of the composite. Techniques such as blending hydrophobic and hydrophilic silanes were explored to impart more durable bonding (Pape & Plueddemann, 1991).

Photocatalytic Applications

Krishnakumar et al. (2017) investigated the chemical modification of SiO2 ZnO with glycidoxypropyltrimethoxy silane (GPTMS), demonstrating its use in photocatalytic applications for the degradation of naphthol blue black under sunlight (Krishnakumar et al., 2017).

Enhancing Bond Strength in Dental Applications

Matinlinna, Choi, and Tsoi (2013) reported on the use of silane blends to significantly enhance bonding in dentistry, specifically for cementing crowns or abutments on silica-coated zirconia surfaces. They introduced novel silane systems that yielded higher shear bond strength than traditional silanes (Matinlinna, Choi, & Tsoi, 2013).

Molecular-Level Mechanisms of Adhesion Promotion

Vázquez et al. (2009) used sum frequency generation vibrational spectroscopy to understand molecular-level mechanisms of how silane adhesion promoters enhance adhesion of elastomeric materials to polymers. Their study provided insights into the segregation and ordering of silane methoxy groups at the polymer/silane interface, crucial for adhesion promotion (Vázquez et al., 2009).

Corrosion Protection in Epoxy-Coated Steel

Jang and Kim (1999) explored the use of various silane coupling agents, including glycidoxypropyltrimethoxysilane (GPS), as primers in an epoxy/steel system for corrosion protection. Their findings indicated enhanced corrosion protection and increased steel surface bonding (Jang & Kim, 1999).

特性

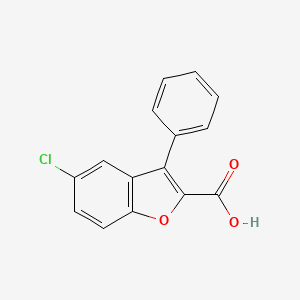

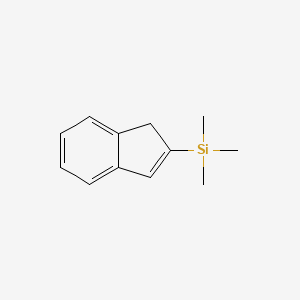

IUPAC Name |

1H-inden-2-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Si/c1-13(2,3)12-8-10-6-4-5-7-11(10)9-12/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLAZBSNDHRRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591105 | |

| Record name | (1H-Inden-2-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27397-34-8 | |

| Record name | (1H-Inden-2-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

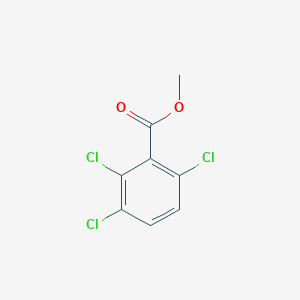

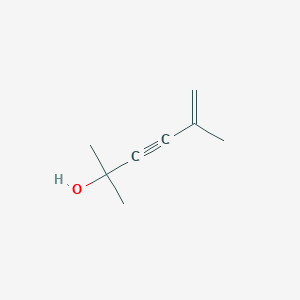

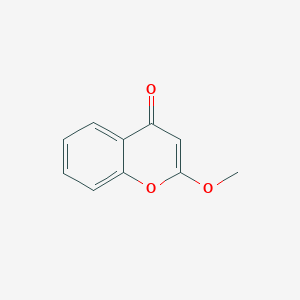

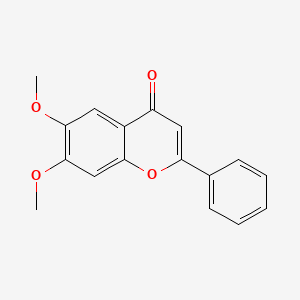

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

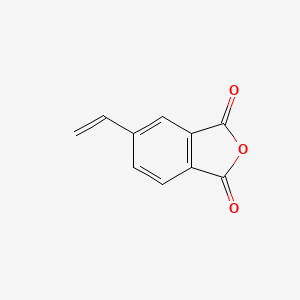

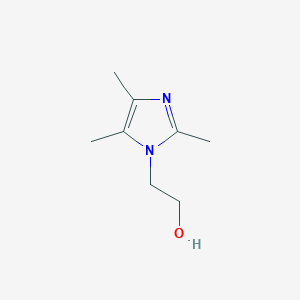

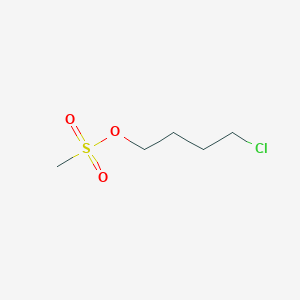

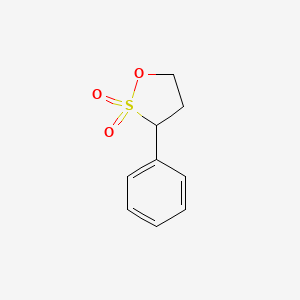

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B3050549.png)